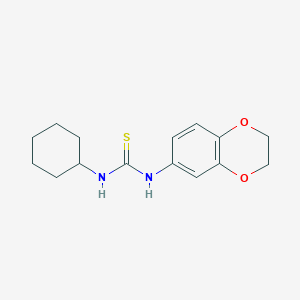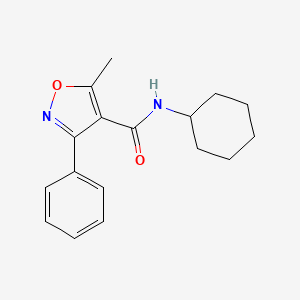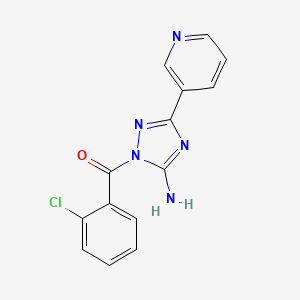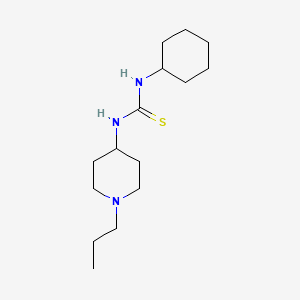
2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide, also known as EF24, is a synthetic compound with potential applications in cancer therapy. It is a derivative of curcumin, a natural compound found in turmeric, which has been shown to have anti-inflammatory and anti-cancer properties. EF24 has been studied extensively in the past decade, and its potential as a therapeutic agent has been explored in various cancer types.
Mecanismo De Acción
The mechanism of action of 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide is complex and involves multiple pathways. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development. This compound also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress. Additionally, this compound inhibits the STAT3 pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cancer cells. It has been found to induce oxidative stress, inhibit angiogenesis, and modulate the expression of various genes involved in cancer development. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide has several advantages for lab experiments. It is a synthetic compound with high purity and stability, which makes it easy to handle and store. This compound has been extensively studied in preclinical models, and its potential as a therapeutic agent has been well established. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are yet to be established.
Direcciones Futuras
There are several future directions for the study of 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide. One potential area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, the combination of this compound with other anti-cancer agents could be explored to enhance its efficacy. Finally, clinical trials are needed to establish the safety and efficacy of this compound in humans.
Métodos De Síntesis
2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide can be synthesized through a multi-step process involving the reaction of curcumin with different reagents. The most commonly used method involves the reaction of curcumin with ethyl bromoacetate and sodium hydride, followed by hydrolysis and cyclization to yield this compound. This method has been optimized to obtain high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to have anti-cancer properties in various cancer types, including breast, lung, prostate, and colon cancer. This compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in preclinical studies.
Propiedades
IUPAC Name |
2-(7-ethyl-3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-9-4-3-5-11-10(8-16)6-15(13(9)11)7-12(14)17/h3-6,8H,2,7H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNKIKJSTYVWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)N)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1,3-benzodioxol-4-ylmethyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5883726.png)

![N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5883729.png)






![N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883779.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5883780.png)

